5-Bromo-3-chloro-1-methylisoquinoline
Overview
Description
5-Bromo-3-chloro-1-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 . It is a solid substance and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3
. This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalytic Synthesis Applications
Isoquinoline derivatives have been utilized in catalytic synthesis processes. For instance, 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been used as an effective catalytic system for the synthesis of dihydropyrimidinones and hydroquinazoline-diones under thermal and solvent-free conditions, highlighting the role of isoquinoline-related compounds in facilitating efficient chemical reactions (H. Kefayati, F. Asghari, Raheleh Khanjanian, 2012).
Synthetic Methodology Development
Research has focused on the regioselective monobromination of isoquinoline, leading to derivatives like 5-bromoisoquinoline. This process emphasizes the importance of halogenated isoquinolines in synthetic chemistry, offering insights into the manipulation of these compounds to achieve specific structural goals (W. Brown, A. Gouliaev, 2004).
Photochromic Material Development
The synthesis of photochromic materials, such as spiropyrans and spirooxazines, from 5-bromo- or 5-chloro-8-hydroxyquinoline derivatives, showcases the application of bromo-chloro isoquinolines in developing materials with unique optical properties. These compounds undergo thermal and photo-induced isomerization, making them valuable for creating responsive materials (N. A. Voloshin et al., 2008).
Drug Discovery and Development
Halogenated isoquinolines serve as key intermediates in drug discovery, particularly in the synthesis of compounds with potential therapeutic applications. For example, the synthesis of competitive AMPA receptor antagonists demonstrates the crucial role of bromoisoquinoline derivatives in the development of new pharmaceuticals (Geng Min, 2011).
Corrosion Inhibition
Research into novel 8-hydroxyquinoline derivatives, including those with bromo-substituents, has revealed their effectiveness as acid corrosion inhibitors for mild steel. This indicates the potential of bromo-chloro isoquinoline derivatives in materials science, particularly in protecting metals from corrosive environments (M. Rbaa et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
5-bromo-3-chloro-1-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-7-3-2-4-9(11)8(7)5-10(12)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVSBMLHQHCAFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC(=N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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